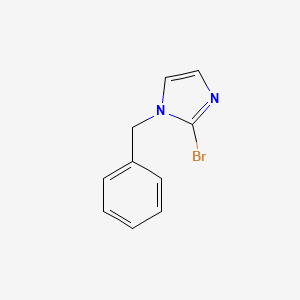

1-Benzyl-2-bromo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-bromoimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCACPNUWPQBMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901288109 | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235426-32-1 | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235426-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(phenylmethyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901288109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 1 Benzyl 2 Bromo 1h Imidazole

Nucleophilic Substitution Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the 1-benzyl-1H-imidazole ring is susceptible to nucleophilic substitution, a foundational reaction for introducing a variety of functional groups. This reactivity is enhanced because the C2 position is electronically deficient.

Studies have shown that N-protected 2,4,5-tribromoimidazoles react with sodium alkane- or arene-thiolates, as well as sodium isopropoxide, in isopropyl alcohol, leading to the selective displacement of the 2-bromine atom. For instance, 1-benzyl-2,4,5-tribromoimidazole reacts with various sodium thiolates to yield the corresponding 2-alkylthio- or 2-arylthio-4,5-dibromo-1-benzylimidazoles in moderate yields. This selectivity highlights the increased reactivity of the C2-position towards nucleophiles compared to the C4 and C5 positions in such poly-halogenated systems.

The reaction of 1-benzyl-2-bromo-1H-imidazole with amines can lead to the formation of 2-amino-1-benzyl-1H-imidazole derivatives, which are valuable intermediates in medicinal chemistry. uib.nochemicalbook.com The synthesis of these compounds often involves heating the bromo-precursor with an amine, sometimes in the presence of a base or a catalyst to facilitate the substitution.

Similarly, other nucleophiles like cyanide can displace the bromine atom, although the reactivity can be influenced by activating groups elsewhere on the imidazole (B134444) ring. For example, the displacement of a bromine atom at the C5 position of 1-benzyl-5-bromo-4-nitroimidazole by a cyanide ion proceeds in refluxing methanol, demonstrating that a nitro group can activate an adjacent halogen for nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium thiophenolate | 1-Benzyl-4,5-dibromo-2-(phenylthio)-1H-imidazole | Isopropyl alcohol, heat | 54-64 | |

| Amines | 2-Amino-1-benzyl-1H-imidazole derivatives | Varies (e.g., heat, base) | - | uib.nochemicalbook.com |

| Cyanide (on 1-benzyl-5-bromo-4-nitroimidazole) | 1-Benzyl-5-cyano-4-nitro-1H-imidazole | Refluxing methanol | 56 |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the functionalization of heteroaromatics, and this compound is an excellent substrate for these transformations. Palladium and copper-catalyzed reactions are particularly prominent, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the C2 position.

Research has demonstrated that N-protected 2-bromoimidazoles are effective substrates for Suzuki coupling. In a study involving 1-benzyl-2,4,5-tribromoimidazole, selective cross-coupling with phenylboronic acid was achieved at the C2 position using a palladium catalyst, affording the 2-phenyl derivative in high yield (81%). researchgate.net The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, a base like Na₂CO₃ or K₃PO₄, and a solvent system such as dioxane/water. researchgate.netnih.gov The benzyl (B1604629) protecting group proved to be stable and effective under these conditions. researchgate.net The scope of the reaction is broad, tolerating both electron-donating and electron-withdrawing substituents on the arylboronic acid. researchgate.net

Table 2: Suzuki-Miyaura Coupling of 1-Benzyl-2,4,5-tribromoimidazole with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyl-4,5-dibromo-2-phenyl-1H-imidazole | 81 | researchgate.net |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyl-4,5-dibromo-2-(4-methoxyphenyl)-1H-imidazole | 75 | researchgate.net |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Benzyl-4,5-dibromo-2-(4-nitrophenyl)-1H-imidazole | 62 | researchgate.net |

Direct C-H arylation is an atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. While the C2-bromo position is the primary site for cross-coupling, direct arylation typically occurs at other positions of the imidazole ring, such as C5. For instance, the direct arylation of 1-benzyl-1H-imidazole with 1-bromo-4-nitrobenzene, catalyzed by Pd(OAc)₂, occurs at the C5 position. nih.gov

However, the presence of the C2-bromo substituent on the 1-benzylimidazole (B160759) core can be exploited in sequential or intramolecular reactions. A notable application involves the intramolecular direct arylation of 1-(2-bromobenzyl)imidazoles. In these systems, a palladium catalyst can facilitate the cyclization between the C2 of the imidazole and the phenyl ring of the benzyl group to form fused polycyclic systems. researchgate.net Studies have shown that in the presence of a palladium catalyst and a suitable base, the intermolecular direct arylation between a 1-(2-bromobenzyl)imidazole and an aryl bromide can proceed faster than the intramolecular cyclization. This allows for a stepwise synthesis of complex nitrogen-containing heterocycles. researchgate.net For example, after an initial intermolecular arylation, a subsequent intramolecular C-H activation can lead to the formation of five- or seven-membered rings. researchgate.net

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-based methods, particularly for the formation of C-N, C-O, and C-S bonds. acs.org These reactions are often cost-effective and exhibit complementary reactivity.

For this compound, copper catalysis can be employed to couple it with various nucleophiles. For example, the coupling of 2-bromoimidazoles with phenols or amines can be achieved using a copper catalyst, often CuI, in the presence of a ligand like o-phenanthroline and a base such as K₂CO₃ or Cs₂CO₃. researchgate.net This methodology has been used to construct complex heterocyclic systems through double Ullmann cross-coupling reactions, where two new C-N bonds are formed in a single pot. researchgate.net While specific examples detailing the copper-mediated coupling of this compound are less common in the reviewed literature than palladium-catalyzed variants, the general applicability of these methods to bromo-heteroarenes suggests its feasibility. nih.govacs.org

Palladium-Catalyzed Direct Arylation and Intramolecular Cyclization

Organometallic Reactivity and Ligand Formation

This compound is a key precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable singlet carbenes that have become ubiquitous as ligands in organometallic chemistry and catalysis due to their strong σ-donating properties. researchgate.net

The synthesis of an NHC precursor, specifically an imidazolium (B1220033) salt, from this compound typically involves quaternization of the N3 nitrogen with an alkyl or aryl halide. However, a more common route to the imidazolium salt precursor for an NHC involves the reaction of 1-benzylimidazole with a suitable alkylating agent. nih.gov The 2-bromo functionality can be replaced through a metal-halogen exchange reaction (e.g., using an organolithium reagent) followed by quenching with an electrophile, or it can be used to generate the carbene directly under certain conditions. More frequently, non-halogenated 1-benzylimidazole is used as the starting point for creating symmetrical or unsymmetrical imidazolium salts, which are then deprotonated to yield the free NHC. beilstein-journals.org For instance, 1-benzylimidazole can be reacted with another benzyl halide to form 1,3-dibenzylimidazolium bromide, a direct precursor to a widely used NHC ligand. beilstein-journals.org

Radical Processes in Imidazole Functionalization

While ionic pathways dominate the reactivity of this compound, radical reactions offer alternative routes for functionalization. The C-Br bond can undergo homolytic cleavage under radical conditions, initiated by radical initiators or photolysis, to generate an imidazol-2-yl radical.

Bromination of certain imidazole derivatives using N-bromosuccinimide (NBS) under mild conditions has been shown to proceed via a free radical mechanism to regioselectively yield 2-bromoimidazoles. researchgate.net This suggests that the reverse process, the cleavage of the C2-Br bond, can generate a radical species. This imidazol-2-yl radical could then participate in various radical processes, such as addition to alkenes or alkynes, or coupling with other radical species. While specific studies focusing solely on the radical reactions of this compound are not extensively documented in the provided search results, the general principles of radical chemistry on halo-heterocycles are applicable. researchgate.netenamine.net For example, radical scavenger experiments in related systems confirm the involvement of radical intermediates in certain transformation pathways. researchgate.net

Reactions with Halogenating Agents and Cyanogen (B1215507) Bromide

The reactivity of this compound with halogenating agents and cyanogen bromide demonstrates the electronic nature of the substituted imidazole ring. The presence of the benzyl group at the N1 position and the bromo group at the C2 position influences the regioselectivity of further substitution reactions.

Reactions with Halogenating Agents

The imidazole ring in this compound is susceptible to further halogenation. The C4 and C5 positions of the imidazole ring can be substituted with halogens, leading to polyhalogenated derivatives. For instance, the compound 1-Benzyl-2,4,5-tribromo-1H-imidazole is a known derivative, indicating that the starting 2-bromo compound can be further brominated at the remaining two carbon atoms of the imidazole core. scbt.com

While specific studies commencing with this compound are not detailed, related research on similar substrates provides insight into this reactivity. For example, the treatment of 1-benzyl-4-aryl-1H-imidazoles with the brominating agent N-Bromosuccinimide (NBS) in carbon tetrachloride results in the bromination of the imidazole ring. tandfonline.comresearchgate.net This reaction demonstrates the feasibility of using NBS to introduce bromine atoms onto the 1-benzyl-imidazole scaffold. tandfonline.com Similarly, the formation of 1-substituted 2,4-dichloro-1H-imidazole derivatives in other synthetic routes suggests that chlorinating agents can also react with the imidazole ring. researchgate.net

Table 1: Bromination of a 1-Benzyl-imidazole Derivative with NBS tandfonline.comresearchgate.net

| Starting Material | Reagent | Solvent | Temperature | Time | Product |

| 1-benzyl-4-aryl-1H-imidazole | N-Bromosuccinimide (NBS) | CCl₄ | 35 °C | 14 h | 1-benzyl-2-bromo-4-aryl-1H-imidazole |

Reaction with Cyanogen Bromide

The reaction of N-substituted imidazoles with cyanogen bromide (BrCN) has been studied, revealing a distinct reactivity pattern. When imidazoles with an N-alkyl substituent and a hydrogen atom at the C2 position are treated with cyanogen bromide in an acetonitrile (B52724) solution, they undergo bromination at the C2 position. publish.csiro.auresearchgate.net This method serves as a pathway for synthesizing 2-bromo-N-alkylimidazoles. publish.csiro.au Therefore, 1-benzyl-1H-imidazole reacts with cyanogen bromide to yield this compound. publish.csiro.auresearchgate.net This reaction underscores that the interaction with BrCN favors bromination at the C2 position for N-substituted imidazoles rather than cyanation. publish.csiro.au

Table 2: Reaction of 1-Benzyl-1H-imidazole with Cyanogen Bromide publish.csiro.auresearchgate.net

| Starting Material | Reagent | Solvent | Product |

| 1-benzyl-1H-imidazole | Cyanogen Bromide (BrCN) | Acetonitrile | This compound |

Derivatization and Structural Diversity of 1 Benzyl 2 Bromo 1h Imidazole Analogues

Synthesis of 2-Substituted Imidazole (B134444) Derivatives through Bromine Functionalization

The bromine atom at the 2-position of 1-benzyl-2-bromo-1H-imidazole is a key functional handle for introducing a variety of substituents. This has been exploited in the synthesis of diverse 2-substituted imidazole derivatives. For instance, the bromine can be readily displaced by nucleophiles, or the entire bromo-imidazole core can be constructed through multi-component reactions.

One common approach involves the condensation of an α-bromo-ketone with formamide (B127407) to form the imidazole ring. nih.gov For example, 2-bromo-(4-fluorophenyl)ethanone can be reacted with formamide to produce 4-(4-fluorophenyl)-1H-imidazole. nih.gov Subsequent N-benzylation would yield the corresponding 1-benzyl-4-aryl-1H-imidazole, which can then be brominated at the 2-position.

Alternatively, multi-component reactions provide a convergent route to highly substituted imidazoles. A one-pot, four-component synthesis involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can produce 1,2,4-trisubstituted 1H-imidazoles in good yields under solvent-free conditions. organic-chemistry.org This strategy allows for the direct incorporation of the benzyl (B1604629) group and other desired substituents in a single step.

The following table summarizes the synthesis of various 2-substituted imidazole derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-bromo-(4-fluorophenyl)ethanone, formamide | Heat | 4-(4-Fluorophenyl)-1H-imidazole | 51 | nih.gov |

| 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Heat, solvent-free | 1,2,4-Trisubstituted 1H-imidazole | Good | organic-chemistry.org |

Formation of Imidazolium (B1220033) Salts and Their Characterization

The quaternization of the nitrogen atoms in the this compound core leads to the formation of imidazolium salts. These salts are readily synthesized by reacting the parent imidazole with an appropriate alkyl or benzyl halide. researchgate.netscielo.br The resulting cationic species have garnered significant interest due to their unique properties and applications.

The synthesis of unsymmetrically substituted imidazolium salts is a common strategy. researchgate.netscielo.br This involves the quaternization of a 1-substituted imidazole with a different substituted benzyl halide. researchgate.net For example, reacting 1-substituted imidazoles with variously substituted benzyl halides yields a range of imidazolium salts. researchgate.net These reactions are typically carried out in a suitable solvent, and the products can often be purified by recrystallization. scielo.br

Characterization of these imidazolium salts is routinely performed using spectroscopic techniques. researchgate.netscielo.br In ¹H NMR spectroscopy, the proton at the C2 position (NCHN) typically appears as a sharp singlet at a downfield chemical shift, generally between δ 9.47 and 10.39 ppm. scielo.br The ¹³C NMR spectra of these salts show the C2 carbon signal in the range of δ 136.4 to 141.3 ppm. researchgate.netscielo.br

The following table provides examples of synthesized imidazolium salts and their characteristic NMR data.

| Imidazole Precursor | Alkylating Agent | Imidazolium Salt | ¹H NMR (NCHN, ppm) | ¹³C NMR (C2, ppm) | Reference |

| 1-Substituted imidazole | Substituted benzyl halide | Unsymmetrically substituted imidazolium salt | 9.47 - 10.39 | 136.4 - 141.3 | researchgate.netscielo.br |

| N-(2,4,6-trimethylphenyl) imidazole | 2,4,6-trimethylbenzyl bromide | N-(2,4,6-trimethylphenyl)-N'-(2,4,6-trimethylbenzyl)imidazolium bromide | Not specified | Not specified | scielo.br |

Development of Poly-Substituted Imidazole and Benzimidazole (B57391) Analogues

The synthetic utility of this compound extends to the creation of more complex poly-substituted imidazole and benzimidazole structures. organic-chemistry.orgacs.orguzh.chresearchgate.netrsc.org These intricate molecules are often assembled through multi-component reactions or by building upon the pre-formed imidazole ring.

Various methods have been developed for the one-pot synthesis of poly-substituted imidazoles. organic-chemistry.orgrsc.orgscirp.org For instance, a four-component reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free heating conditions affords 1,2,4-trisubstituted 1H-imidazoles in high yields. organic-chemistry.org Another approach involves the reaction of 1,2-diketones, aldehydes, ammonium acetate, and sometimes a primary amine, often facilitated by a catalyst. scirp.orgresearchgate.net

The synthesis of benzimidazole analogues can be achieved through the condensation of o-phenylenediamines with aldehydes or carboxylic acids. acs.orgresearchgate.net For example, reacting substituted o-phenylene diamines with various aromatic and pseudoaromatic aldehydes in the presence of sodium metabisulfite (B1197395) in DMF leads to a diverse range of substituted benzimidazoles. acs.org

The following table highlights different methods for synthesizing poly-substituted imidazoles and benzimidazoles.

| Synthetic Method | Reactants | Product Type | Key Features | Reference(s) |

| Four-component reaction | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | 1,2,4-Trisubstituted 1H-imidazoles | One-pot, solvent-free, high yields | organic-chemistry.org |

| Multi-component reaction | 1,2-diketone, aldehyde, ammonium acetate, (primary amine) | Tri- or tetra-substituted imidazoles | Catalyzed, diverse substitution patterns | scirp.orgresearchgate.net |

| Condensation reaction | o-phenylenediamine, aldehyde/carboxylic acid | 2-Substituted benzimidazoles | Catalyst-mediated, access to diverse derivatives | acs.orgresearchgate.net |

Introduction of Heteroaryl Moieties at Imidazole Positions

The incorporation of heteroaryl groups into the this compound framework significantly expands its structural diversity and potential applications. google.comtandfonline.com These heteroaryl moieties can be introduced at various positions of the imidazole ring through different synthetic strategies.

One approach involves the synthesis of the imidazole ring itself with a pre-attached heteroaryl group. For example, the reaction of a heterocyclic aldehyde with other components in a multi-component reaction can directly yield an imidazole with a heteroaryl substituent. nih.gov

Another strategy is the direct functionalization of a pre-existing imidazole core. For instance, a general synthetic procedure for 1-benzyl-2-bromo-4-aryl-1H-imidazoles has been reported, which can be adapted to include heteroaryl groups at the 4-position. tandfonline.com

The following table provides an example of the synthesis of an imidazole derivative bearing a heteroaryl substituent.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Phenazine-2,3-diamine, 1H-indole-3-carboxaldehyde | Cyclocondensation | Imidazole derivative of phenazine | 60 | nih.gov |

Synthesis of Complex Ligand Systems Incorporating the 1-Benzylimidazole (B160759) Unit

The 1-benzylimidazole moiety is a valuable building block for the construction of complex ligand systems. researchgate.netresearchgate.net These ligands, often featuring multiple coordination sites, are designed for specific applications in coordination chemistry and catalysis.

The synthesis of such ligands typically involves the derivatization of the 1-benzylimidazole core to introduce additional coordinating groups. For example, 1,2,4,5-tetrasubstituted imidazole compounds, which can act as ligands, have been obtained by treating purified imidazole compounds with benzyl chloride in the presence of sodium hydride. researchgate.net

Furthermore, the 1-benzylimidazole unit can be incorporated into larger, multi-dentate ligand frameworks. The synthesis of tris-benzimidazolium salts, for instance, involves the reaction of 3-(2-bromoethyl)-alkylbenzimidazolium bromide with benzimidazole. researchgate.net These salts can then be used to generate N-heterocyclic carbene (NHC) complexes with metals. researchgate.net

The following table summarizes the synthesis of complex ligand systems based on the 1-benzylimidazole unit.

| Ligand Type | Synthetic Approach | Key Features | Reference |

| 1,2,4,5-Tetrasubstituted imidazoles | Treatment of imidazole with benzyl chloride and sodium hydride | Polysubstituted imidazole core | researchgate.net |

| Tris-benzimidazolium salts | Reaction of 3-(2-bromoethyl)-alkylbenzimidazolium bromide with benzimidazole | Precursors to tridentate NHC ligands | researchgate.net |

Computational and Theoretical Investigations of 1 Benzyl 2 Bromo 1h Imidazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of imidazole (B134444) derivatives, including 1-benzyl-2-bromo-1H-imidazole. DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-31G(d), 6-311G(d,p)), allow for the optimization of molecular geometries and the calculation of key electronic properties. researchgate.netdergipark.org.tr

Studies on related imidazole derivatives have demonstrated that DFT can predict geometric parameters, such as bond lengths and angles, with high accuracy. For instance, in 1-benzyl-2-phenyl-1H-benzimidazole derivatives, the C1-N32 bond length was calculated to have double-bond character, indicating resonance effects within the molecule. biointerfaceresearch.com

Key aspects of reactivity are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. biointerfaceresearch.com Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr Global reactivity descriptors, such as chemical hardness and electrophilicity, can also be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 1: Calculated Electronic Properties of Imidazole Derivatives from DFT Studies

| Derivative Class | HOMO-LUMO Gap (eV) | Electron Donating Power (ω-) (eV) | Electron Accepting Power (ω+) (eV) |

|---|---|---|---|

| 1-benzyl-2-phenyl-1H-benzimidazole (A1) | Not specified in provided text | 4.71 | 1.18 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A2) | Not specified in provided text | 5.675 | 1.766 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A3) | Not specified in provided text | 4.785 | 1.210 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A4) | Not specified in provided text | 8.13 | 3.60 |

| 1-benzyl-2-phenyl-1H-benzimidazole (A5) | Not specified in provided text | 9.284 | 4.744 |

Data sourced from a study on 1-benzyl-2-phenyl-1H-benzimidazole derivatives and is illustrative of the types of parameters calculated for related structures. biointerfaceresearch.com

Molecular Docking and Simulation Studies for Derivative Design

Molecular docking and simulation studies are instrumental in the rational design of new derivatives based on the this compound scaffold. These computational techniques predict how a molecule will bind to a specific biological target, such as an enzyme or receptor, providing insights into its potential therapeutic activity.

The process typically involves generating a 3D model of the target protein and then "docking" the imidazole derivative into the active site. The software calculates the binding energy and identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. researchgate.netnih.gov For example, in a study of imidazole derivatives as potential antimicrobial agents, molecular docking was used to predict their binding affinity to the active pocket of GlcN-6-P synthase. researchgate.net The results showed that the synthesized compounds had low binding energies, suggesting they could be effective inhibitors. researchgate.net

These in silico studies help in prioritizing which derivatives to synthesize and test experimentally, saving time and resources. By understanding the structure-activity relationship (SAR), researchers can modify the parent compound to enhance its binding affinity and selectivity for the target. For instance, docking studies on 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives revealed that the methylsulfonyl group could establish effective hydrogen bonding with Arg513 in the cyclooxygenase-2 (COX-2) enzyme. nih.gov

Mechanistic Elucidation of Reactions via Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, transition states, and products, researchers can map out the entire reaction pathway and determine the energetic feasibility of different mechanisms.

For instance, computational studies have been used to investigate nucleophilic substitution reactions of imidazole with various α-bromo ketones. These studies involve geometry optimizations and vibrational analysis of all chemical species along the reaction coordinate. researchgate.netdergipark.org.tr The calculated activation energies can then be used to predict the most likely reaction pathway.

These computational insights are crucial for optimizing reaction conditions, such as temperature and solvent, and for predicting the formation of major and minor products. This understanding is essential for the efficient synthesis of new imidazole derivatives.

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical calculations, primarily based on DFT, can accurately predict various spectroscopic properties of this compound and its derivatives, which is crucial for their characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) and Continuous Set of Gauge Transformations (CSGT) methods are commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.nettandfonline.com These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. tandfonline.com The calculated harmonic frequencies are often scaled to better match the experimental data obtained from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. Potential Energy Distribution (PED) analysis is also performed to assign the calculated vibrational modes to specific functional groups within the molecule. tandfonline.com

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. asianresassoc.org These calculations provide information about the electronic transitions, including the absorption wavelengths and excitation energies, which are related to the HOMO-LUMO energy gap. asianresassoc.org

Table 2: Predicted Spectroscopic Data for Imidazole and Related Derivatives

| Spectroscopic Technique | Predicted Parameter | Typical Range/Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) of benzyl (B1604629) protons | δ 4.8–5.2 ppm |

| ¹H NMR | Chemical Shift (δ) of aromatic protons | δ 5.59-7.32 ppm tandfonline.com |

| ¹³C NMR | Chemical Shift (δ) of oxime carbon | 158.42 ppm (Calculated) vs 158.96 ppm (Experimental) tandfonline.com |

| FT-IR | C-H stretching vibrations | 2809, 2978 cm⁻¹ tandfonline.com |

| FT-IR | C-OH stretching vibrations | 1232, 1288, 1318 cm⁻¹ tandfonline.com |

Data is illustrative and sourced from studies on related imidazole and oxime structures. tandfonline.com

Applications in Advanced Organic Synthesis and Emerging Chemical Fields

1-Benzyl-2-bromo-1H-imidazole as a Strategic Building Block for Complex Molecules

The utility of this compound as a foundational building block stems from the reactivity of its C2-bromo substituent, which can be readily displaced or involved in coupling reactions to construct more elaborate molecular frameworks. The benzyl (B1604629) group provides stability and influences the solubility of the molecule and its derivatives.

Research has demonstrated that this compound can serve as a precursor in photochemical reactions to generate fused heterocyclic systems. For instance, through a photochemical homolytic aromatic substitution, the imidazol-2-yl radical generated from this compound can undergo intramolecular cyclization to form complex polycyclic structures such as imidazo[2,1-a]isoquinoline. This process highlights the compound's ability to facilitate the creation of intricate ring systems that would be challenging to assemble through other methods.

Furthermore, the core structure is integral to synthesizing polysubstituted imidazoles. The bromo-group at the C2 position acts as a handle for introducing various functional groups via cross-coupling reactions, leading to the formation of highly decorated imidazole (B134444) rings which are scaffolds for larger, more complex molecules. clockss.org The synthesis of 1-benzyl-4,5-diaryl-1H-imidazoles, for example, can be achieved through the regioselective bromination of a 1-benzyl-1H-imidazole followed by a Suzuki-Miyaura cross-coupling reaction, showcasing a pathway to complex, multi-aryl-substituted imidazoles. researchgate.net

| Compound Name | Role / Application | Synthesis Method Highlight |

| This compound | Precursor | Alkylation of 2-bromo-1H-imidazole with benzyl bromide. |

| Imidazo[2,1-a]isoquinoline | Fused Heterocyclic System | Photochemical radical cyclization of this compound. |

| 1-Benzyl-4,5-diaryl-1H-imidazoles | Complex Diaryl Imidazole | Suzuki-Miyaura coupling of a brominated 1-benzyl-1H-imidazole precursor. researchgate.net |

Utilization in the Synthesis of Ligands for Catalysis

The imidazole scaffold is a cornerstone in the design of N-heterocyclic carbenes (NHCs), which are a prominent class of ligands in modern homogeneous catalysis. mdpi.com this compound is a valuable precursor for creating these specialized ligands, particularly for asymmetric catalysis.

The synthesis of NHC precursors often involves the quaternization of the imidazole nitrogen atoms. The benzyl group on this compound constitutes one of the N-substituents of the final NHC. The C2-bromo position is particularly important as it allows for the introduction of other functionalities through cross-coupling reactions like the Suzuki-Miyaura coupling. clockss.orgpreprints.org This enables the synthesis of unsymmetrically substituted imidazolium (B1220033) salts, which are direct precursors to NHCs. researchgate.net These chiral, C2-symmetric imidazolium ions can form a chiral pocket around the carbene site, which is crucial for inducing enantioselectivity in catalytic reactions. nih.gov

For example, diarylimidazoles, which can be prepared from imidazole halides, serve as ligands in various catalytic processes. clockss.org The general strategy involves using the bromo-imidazole as a platform, where the bromine atom is substituted via a palladium-catalyzed cross-coupling reaction to introduce a desired aryl or other functional group, thereby tuning the electronic and steric properties of the resulting ligand for a specific catalytic application. preprints.orgunipi.it

| Ligand Precursor Type | Starting Material | Key Transformation |

| Unsymmetrical Imidazolium Salts | This compound | Cross-coupling at C2 followed by N-alkylation. |

| Chiral C2-Symmetric Imidazolium Ions | Substituted Imidazoles | Formation of a chiral pocket for asymmetric catalysis. nih.gov |

| Diaryl-imidazole Ligands | Imidazole Halides (e.g., bromo-imidazoles) | Palladium-catalyzed Suzuki-Miyaura coupling. clockss.org |

Role in the Development of Pharmaceutical Precursors

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. beilstein-journals.org Halogenated imidazoles, such as this compound, are key intermediates in the synthesis of these pharmaceutical agents due to the versatility of the carbon-halogen bond for further functionalization.

Diarylimidazoles prepared from imidazole halides have been reported to possess significant pharmacological properties, including anti-inflammatory activity. clockss.org The synthesis of these compounds often leverages the bromo-substituent for Suzuki coupling reactions to introduce various aryl groups, demonstrating a direct pathway from a simple bromo-imidazole to a potentially therapeutic molecule. clockss.org

Furthermore, the bromo-imidazole core is used to construct more complex heterocyclic systems with known biological relevance. For instance, 2-arylaminobenzimidazoles, which exhibit a wide spectrum of bioactivities, can be synthesized from 2-bromo precursors in copper-catalyzed reactions. nih.gov This highlights the role of bromo-imidazoles in addressing the synthesis of complex drug-like molecules by overcoming challenges such as the low reactivity of certain precursors. nih.gov The development of kinase inhibitors has also been achieved through a sequence involving the bromination of an imidazole core followed by a Suzuki coupling reaction, underscoring the importance of this intermediate in drug discovery pipelines. organic-chemistry.org

| Pharmaceutical Precursor/Target | Synthetic Utility of Bromo-imidazole | Associated Biological Activity |

| Diaryl-imidazoles | Key intermediate for Suzuki coupling. clockss.org | Anti-inflammatory. clockss.org |

| 2-Arylaminobenzimidazoles | Precursor for copper-catalyzed C-N coupling. nih.gov | Antimicrobial, antiviral, anticancer. nih.gov |

| Kinase Inhibitors | Core scaffold for bromination and subsequent coupling. organic-chemistry.org | Anticancer. |

Contribution to the Synthesis of Novel Heterocyclic Systems

Beyond serving as a scaffold for substitution, this compound is instrumental in constructing entirely new, fused heterocyclic systems. The inherent reactivity of the molecule allows for annulation reactions where new rings are built onto the imidazole core.

A significant application is in intramolecular cyclizations. Photochemically-induced radical cyclization of this compound can lead to the formation of imidazo[2,1-a]isoquinolines, a class of fused polycyclic heteroaromatics. This transformation creates a new six-membered ring fused to the imidazole. Similarly, base-mediated 7-exo-dig cyclizations of appropriately substituted imidazole precursors, derived from condensation reactions, can yield imidazole-fused 1,4-benzoxazepines, which are complex seven-membered ring systems. acs.org

The synthesis of N-fused benzo researchgate.netorientjchem.orgimidazo[2,1-b]thiazoles represents another pathway where the imidazole acts as a foundational unit. acs.orgresearchgate.net These multi-ring systems are built through transition metal-catalyzed cross-coupling reactions, demonstrating the power of the imidazole template in generating structural diversity. acs.orgresearchgate.net The synthesis of pyrazol-5-yl-1H-imidazole derivatives provides an example of linking two distinct five-membered heterocyclic rings, a structure of interest for its potential biological activities. clockss.org These examples collectively illustrate the role of this compound as a versatile platform for accessing novel and complex heterocyclic architectures. nou.edu.ng

| Fused Heterocyclic System | Synthetic Approach |

| Imidazo[2,1-a]isoquinolines | Photochemical intramolecular radical cyclization. |

| Imidazole-fused 1,4-Benzoxazepines | Base-mediated 7-exo-dig cyclization. acs.org |

| Benzo researchgate.netorientjchem.orgimidazo[2,1-b]thiazoles | Transition metal-catalyzed annulation reactions. acs.orgresearchgate.net |

| Pyrazol-5-yl-1H-imidazoles | One-pot multicomponent synthesis. clockss.org |

Applications in Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. beilstein-journals.org While many MCRs are designed to synthesize the imidazole ring itself, the use of pre-formed imidazoles as central components in MCRs is an emerging area for creating molecular complexity. organic-chemistry.orgrsc.org

Although direct, named MCRs starting specifically with this compound are not extensively documented, related imidazole derivatives have proven effective in such transformations. For example, 2-unsubstituted imidazole N-oxides can participate in multicomponent reactions with aldehydes and CH-acids like Meldrum's acid or barbituric acid to achieve C2-functionalization in a single pot. beilstein-journals.org

The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known three-component reaction, utilizes an amidine (such as a 2-aminoimidazole), an aldehyde, and an isocyanide to rapidly construct imidazo-fused heterocycles. beilstein-journals.orgacs.org This demonstrates the capacity of the imidazole core to act as the amidine component in a powerful MCR. The reactive nature of this compound makes it a promising candidate for novel MCRs. The C2-bromo position could potentially undergo an initial reaction, such as a coupling or substitution, with one component, generating an in-situ intermediate that then reacts with the other components in a sequential, one-pot MCR cascade. mdpi.com

| Multi-Component Reaction Type | Role of Imidazole Derivative | Resulting Structure |

| Condensation with Aldehydes and CH-Acids | Acts as the core substrate for C2-functionalization (using Imidazole N-Oxide). beilstein-journals.org | C2-substituted imidazoles. |

| Groebke–Blackburn–Bienaymé (GBB) Reaction | Serves as the amidine component (using 2-aminoimidazoles). beilstein-journals.orgacs.org | Imidazo-fused heterocycles. |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Protocols

The traditional synthesis of 1-benzyl-2-bromo-1H-imidazole often involves the use of harsh reagents and organic solvents. Future research should prioritize the development of more environmentally friendly and sustainable synthetic methods. This includes exploring alternative brominating agents that are less hazardous and produce fewer toxic byproducts. Furthermore, the use of green solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of the synthesis.

Another promising avenue is the development of one-pot or tandem reactions that minimize intermediate isolation steps, thereby reducing solvent usage and waste generation. For instance, a one-pot procedure that combines the benzylation of the imidazole (B134444) ring with subsequent bromination would represent a significant improvement in efficiency and sustainability.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom at the C2 position of this compound is a prime site for post-synthetic functionalization, typically through metal-catalyzed cross-coupling reactions. While palladium-based catalysts are commonly employed, there is a significant opportunity to explore other, more sustainable, and cost-effective catalytic systems.

Future investigations should focus on catalysts based on earth-abundant and less toxic metals like iron, copper, nickel, and cobalt. The development of heterogeneous catalysts, which can be easily recovered and reused, is another critical area of research that would enhance the sustainability of processes involving this compound. Exploring photocatalytic and electrocatalytic methods for C-C and C-N bond formation would also represent a significant advancement, offering milder reaction conditions and unique reactivity patterns.

Table 1: Comparison of Potential Catalytic Systems for Functionalization

| Catalytic System | Potential Advantages | Research Focus |

| First-Row Transition Metals (Fe, Cu, Ni, Co) | Lower cost, lower toxicity, unique reactivity. | Ligand design, optimization of reaction conditions, mechanistic studies. |

| Heterogeneous Catalysts | Easy separation and recyclability, improved sustainability. | Development of robust supports, catalyst characterization. |

| Photocatalysis | Mild reaction conditions, use of light as a renewable energy source. | Design of novel photosensitizers, exploration of new reaction pathways. |

| Electrocatalysis | Avoidance of chemical oxidants/reductants, precise control over reaction potential. | Electrode material development, electrolyte optimization. |

Design of Advanced Molecular Architectures Incorporating the Imidazole Core

The this compound scaffold can be incorporated into a wide array of complex molecular architectures with potential applications in medicinal chemistry and materials science. Future research should focus on the rational design of novel molecules that leverage the unique electronic and steric properties of this imidazole core.

In medicinal chemistry, this could involve the design of novel enzyme inhibitors or receptor agonists/antagonists. For example, the imidazole core can act as a key pharmacophore in the development of new therapeutics. google.com In materials science, the focus could be on creating novel organic semiconductors, liquid crystals, or metal-organic frameworks (MOFs). The ability to functionalize the C2 position allows for the fine-tuning of the electronic and photophysical properties of these materials.

Integration of High-Throughput Screening with Computational Design

To accelerate the discovery of new applications for this compound derivatives, the integration of high-throughput screening (HTS) with computational design is essential. Computational methods, such as density functional theory (DFT), can be used to predict the properties of virtual libraries of derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

This in-silico screening can then be coupled with HTS techniques to rapidly evaluate the biological activity or material properties of the synthesized compounds. This synergistic approach can significantly reduce the time and resources required for the discovery and development of new molecules based on the this compound scaffold. For instance, theoretical design has been used to guide the synthesis of tridentate ligands based on this core to mimic enzyme active sites. metu.edu.tr

Table 2: Workflow for Integrated Computational Design and High-Throughput Screening

| Step | Description | Tools and Techniques |

| 1. Virtual Library Generation | Creation of a large, diverse set of virtual derivatives of this compound. | Cheminformatics software, combinatorial library design. |

| 2. In-Silico Property Prediction | Computational prediction of key properties (e.g., binding affinity, electronic properties). | DFT, molecular docking, QSAR modeling. |

| 3. Prioritization and Synthesis | Selection and chemical synthesis of the most promising candidates from the virtual library. | Automated synthesis platforms. |

| 4. High-Throughput Screening | Rapid experimental evaluation of the synthesized compounds for the desired activity or property. | HTS assays (e.g., fluorescence, luminescence). |

| 5. Data Analysis and Iteration | Analysis of screening results to refine computational models and guide the next design cycle. | Statistical analysis, machine learning. |

Mechanistic Deep-Dive into Underexplored Reaction Pathways

While many reactions involving this compound are known, a detailed mechanistic understanding of some of these transformations is still lacking. Future research should focus on in-depth mechanistic studies of underexplored reaction pathways, such as radical-mediated cyclizations and photochemical reactions.

Understanding the intermediates and transition states involved in these reactions can lead to the development of new synthetic methods and the discovery of novel reactivity. Techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling can provide valuable insights into these reaction mechanisms. For example, investigating the factors that control the regioselectivity of functionalization at other positions on the imidazole ring would be a valuable area of study. A deeper understanding of radical-mediated mechanisms, for instance, could explain why certain cyclizations are favored over simple reduction products.

Q & A

Q. How do electronic effects of the bromine substituent impact catalytic activity in transition-metal complexes?

- Methodology : Synthesize Pd(II) or Ru(II) complexes and compare catalytic performance in C–C couplings (e.g., Heck reactions). Cyclic voltammetry measures redox potentials, while XPS confirms metal-ligand charge transfer. Bromine’s −I effect increases Lewis acidity, enhancing oxidative addition rates .

Q. What methodologies validate the biological activity of this compound derivatives against resistant pathogens?

- Methodology : Conduct MIC assays (CLSI guidelines) against MRSA or Candida auris. Synergistic studies with fluconazole/ampicillin use checkerboard assays. TEM imaging reveals membrane disruption, while ROS assays (DCFH-DA probe) link activity to oxidative stress .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental UV-Vis absorption spectra?

- Methodology : Re-optimize structures with solvent effects (SMD model) and include TD-DFT for excited states. If deviations persist, consider aggregation-induced emission (AIE) or protonation states in solution. Validate with variable-concentration UV-Vis and fluorescence quenching studies .

Q. When reaction yields vary significantly between batches, what systematic troubleshooting is recommended?

- Methodology : Perform DoE (Design of Experiments) to test variables: catalyst purity, moisture levels, and stirring efficiency. Use GC-MS or in-situ IR to detect intermediates. If NBS degrades, replace with fresh batches and monitor reaction progress via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.